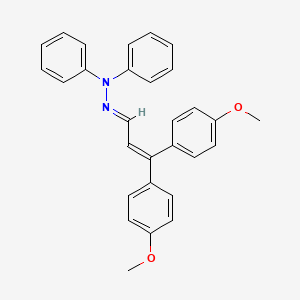
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a propenal backbone with two methoxyphenyl groups and a diphenylhydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone typically involves the reaction of 3,3-bis(4-methoxyphenyl)-2-propenal with diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: Known for its use in flavor and fragrance industries.
2-Propenoic acid, 3-(4-methoxyphenyl)-: Used in the synthesis of polymers and as a precursor for other chemical compounds.
Uniqueness
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone stands out due to its unique structural features and versatile applications. Its combination of methoxyphenyl and diphenylhydrazone groups provides distinct chemical properties that make it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
89505-08-8 |
|---|---|
Molekularformel |
C29H26N2O2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-[(E)-3,3-bis(4-methoxyphenyl)prop-2-enylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C29H26N2O2/c1-32-27-17-13-23(14-18-27)29(24-15-19-28(33-2)20-16-24)21-22-30-31(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,1-2H3/b30-22+ |
InChI-Schlüssel |
GLNGDNFLHPVNBF-JBASAIQMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=C/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC=NN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





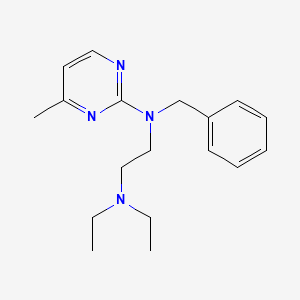
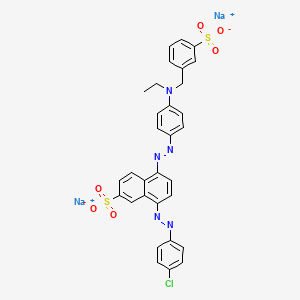
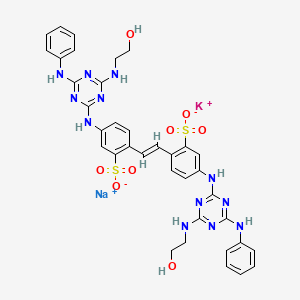
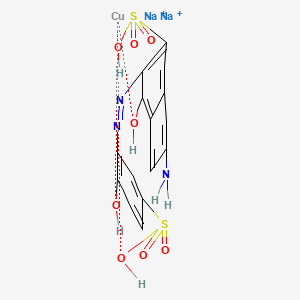
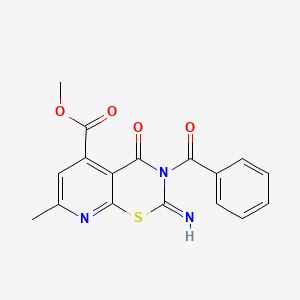

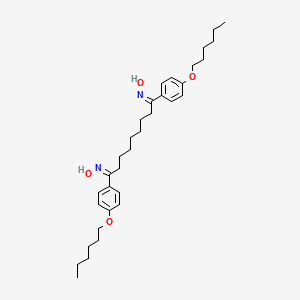
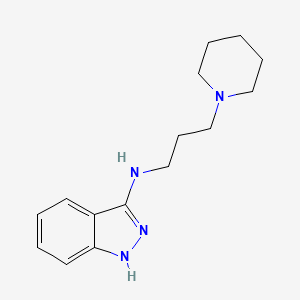
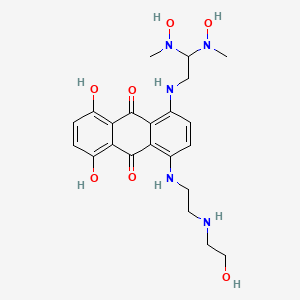
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)

